molecular formula C16H22O4S B12687841 2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate CAS No. 150632-04-5

2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate

Cat. No.: B12687841
CAS No.: 150632-04-5
M. Wt: 310.4 g/mol
InChI Key: JWNKGDVVDGGXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate is a complex chemical compound used in various industrial and scientific applications. This compound is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. The presence of ethenylbenzene and methyl 3-mercaptopropanoate in the structure adds unique properties to the compound, making it valuable in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate typically involves a free radical polymerization process. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure the desired molecular weight and properties of the telomer. The use of continuous reactors and advanced monitoring systems helps in maintaining the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethenylbenzene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are crucial in its applications in drug delivery and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propenoic acid, 2-methyl-, telomer with ethenylbenzene and methyl 3-mercaptopropanoate lies in its specific combination of monomers, which imparts distinct properties such as enhanced stability, reactivity, and compatibility with various substrates. This makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively.

Properties

CAS No.

150632-04-5

Molecular Formula

C16H22O4S

Molecular Weight

310.4 g/mol

IUPAC Name

2-methylprop-2-enoic acid;methyl 3-sulfanylpropanoate;styrene

InChI

InChI=1S/C8H8.C4H8O2S.C4H6O2/c1-2-8-6-4-3-5-7-8;1-6-4(5)2-3-7;1-3(2)4(5)6/h2-7H,1H2;7H,2-3H2,1H3;1H2,2H3,(H,5,6)

InChI Key

JWNKGDVVDGGXMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O.COC(=O)CCS.C=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.